3-nitro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
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Overview
Description
3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE is a complex organic compound that features a quinazoline core, a furan ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide.
Introduction of the Furan Ring: The furan ring is introduced via a reaction with furfural or its derivatives.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the intermediate with hydrazine hydrate.
Addition of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of quinazoline diones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, particularly those involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Furan-Containing Hydrazides: Compounds with furan rings and hydrazide linkages also show comparable chemical reactivity and applications.
Uniqueness
3-NITRO-N’-[(E)-{5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURYL}METHYLENE]BENZOHYDRAZIDE is unique due to the combination of its structural features, including the quinazoline core, furan ring, and nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H17N5O5S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
3-nitro-N-[(E)-[5-(4-oxo-3-phenylquinazolin-2-yl)sulfanylfuran-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H17N5O5S/c32-24(17-7-6-10-19(15-17)31(34)35)29-27-16-20-13-14-23(36-20)37-26-28-22-12-5-4-11-21(22)25(33)30(26)18-8-2-1-3-9-18/h1-16H,(H,29,32)/b27-16+ |
InChI Key |
BLYJJPAMUWIVGJ-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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